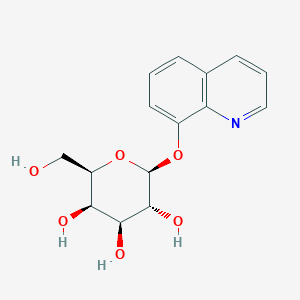

8-Hydroxyquinoline-beta-D-galactopyranoside

Overview

Description

8-Hydroxyquinoline-beta-D-galactopyranoside is a chemical compound with the molecular formula C15H17NO6 and a molecular weight of 307.30 g/mol . It is known for its role as a chromogenic substrate for beta-D-galactosidase, yielding a brown precipitate upon cleavage . This compound has significant applications in various fields, including chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

The primary target of 8-Hydroxyquinoline-β-D-galactopyranoside is the enzyme β-D-galactosidase . This enzyme plays a crucial role in the hydrolysis of β-galactosides into monosaccharides.

Mode of Action

8-Hydroxyquinoline-β-D-galactopyranoside acts as a chromogenic substrate for β-D-galactosidase . When the enzyme acts on this compound, it cleaves the β-D-galactopyranoside moiety, leading to the release of 8-Hydroxyquinoline .

Result of Action

The interaction of 8-Hydroxyquinoline-β-D-galactopyranoside with β-D-galactosidase results in the formation of a brown precipitate . This color change provides a visual indication of the enzyme’s activity, making the compound useful in biochemical assays.

Action Environment

The action of 8-Hydroxyquinoline-β-D-galactopyranoside can be influenced by various environmental factors. For instance, the compound is recommended to be stored at −20°C , suggesting that temperature could affect its stability. Moreover, the pH and ionic strength of the solution could potentially influence the enzyme-substrate interaction and thus the efficacy of the compound as a chromogenic substrate.

Biochemical Analysis

Biochemical Properties

8-Hydroxyquinoline-beta-D-galactopyranoside interacts with β-D-galactosidase, an enzyme that plays a crucial role in the metabolism of galactosides . Upon cleavage by β-D-galactosidase, this compound yields a brown precipitate .

Cellular Effects

The cellular effects of this compound are primarily related to its interaction with β-D-galactosidase. The cleavage of this compound by β-D-galactosidase can be used as a marker for the presence and activity of this enzyme .

Molecular Mechanism

The molecular mechanism of action of this compound involves its cleavage by β-D-galactosidase. This reaction results in the formation of a brown precipitate, providing a visual indication of the presence and activity of β-D-galactosidase .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are primarily related to its stability and degradation. The compound is stable under standard storage conditions (−20°C) and has a purity of ≥98.0% as determined by HPLC .

Metabolic Pathways

This compound is involved in the metabolic pathway of galactosides, where it serves as a substrate for the enzyme β-D-galactosidase .

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by the localization of β-D-galactosidase, the enzyme that cleaves it .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxyquinoline-beta-D-galactopyranoside typically involves the alkylation of 8-hydroxyquinoline with a suitable galactopyranoside derivative. One common method includes the use of 1,3-dibromopropane in the presence of an aqueous sodium hydroxide solution and tetrabutylammonium iodide (TBAI) in dichloromethane . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product quality. The compound is typically produced in powder form and stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions: 8-Hydroxyquinoline-beta-D-galactopyranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.

Reduction: Reduction reactions can yield hydroquinoline derivatives.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and alkyl halides.

Major Products: The major products formed from these reactions include various quinoline and hydroquinoline derivatives, which have significant applications in medicinal chemistry and material science .

Scientific Research Applications

8-Hydroxyquinoline-beta-D-galactopyranoside has a wide range of scientific research applications:

Biology: The compound is employed in biochemical assays to study enzyme kinetics and substrate specificity.

Medicine: It has been investigated for its potential as an antiherpes drug, inhibiting the growth of herpes simplex virus by binding to and inactivating viral thymidine kinase.

Comparison with Similar Compounds

- 8-Hydroxyquinoline-beta-D-glucopyranoside

- 8-Hydroxyquinoline-beta-D-glucuronide sodium salt

- 4-Methylumbelliferyl-beta-D-galactopyranoside

Comparison: 8-Hydroxyquinoline-beta-D-galactopyranoside is unique due to its specific chromogenic properties and its ability to act as a substrate for beta-D-galactosidase . Compared to similar compounds, it offers distinct advantages in terms of sensitivity and specificity in biochemical assays. Its potential therapeutic applications, particularly as an antiherpes drug and angiotensin II inhibitor, further highlight its uniqueness .

Properties

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-quinolin-8-yloxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO6/c17-7-10-12(18)13(19)14(20)15(22-10)21-9-5-1-3-8-4-2-6-16-11(8)9/h1-6,10,12-15,17-20H,7H2/t10-,12+,13+,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWMXDESAZVPVGR-BGNCJLHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30432254 | |

| Record name | 8-Hydroxyquinoline-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113079-84-8 | |

| Record name | 8-Quinolinyl β-D-galactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113079-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Hydroxyquinoline-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6aR,10aR)-1,6,6,9-tetramethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-3-ol](/img/structure/B37985.png)